molecular formula C31H54N2O6 B12766583 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester CAS No. 110843-98-6

1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

Cat. No.: B12766583
CAS No.: 110843-98-6
M. Wt: 550.8 g/mol
InChI Key: HBWIJRHOEJSLPS-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester (CAS: 110843-98-6) is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane core esterified with two 1,2,2,6,6-pentamethyl-4-piperidinyl groups. The spiro architecture confers rigidity, while the bulky pentamethylpiperidinyl substituents enhance steric hindrance, a critical feature for its primary application as a light stabilizer in polymers . This compound is structurally optimized to absorb UV radiation and inhibit photodegradation, making it valuable in coatings, plastics, and automotive materials. Regulatory documents, such as the U.S. EPA’s TSCA Section 12(b) list, highlight its industrial significance and controlled export status .

Properties

CAS No.

110843-98-6

Molecular Formula

C31H54N2O6

Molecular Weight

550.8 g/mol

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate

InChI

InChI=1S/C31H54N2O6/c1-26(2)16-22(17-27(3,4)32(26)9)38-24(34)30(20-36-31(37-21-30)14-12-11-13-15-31)25(35)39-23-18-28(5,6)33(10)29(7,8)19-23/h22-23H,11-21H2,1-10H3

InChI Key

HBWIJRHOEJSLPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(N(C(C4)(C)C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various esters, amides

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester involves its interaction with molecular targets through its ester and spiro functionalities. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their stability and activity . The bis(1,2,2,6,6-pentamethyl-4-piperidinyl) groups provide steric hindrance, enhancing the compound’s stability and resistance to degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is most closely compared to 1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(2,2,6,6-tetramethyl-4-piperidinyl) ester (CAS: 110843-97-5), a structural analog with tetramethyl-substituted piperidinyl groups. Below is a detailed comparison:

Structural and Functional Differences

Property Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) Ester Bis(2,2,6,6-tetramethyl-4-piperidinyl) Ester
CAS Number 110843-98-6 110843-97-5
Molecular Formula C₃₁H₅₄N₂O₆ C₂₉H₅₀N₂O₆
Substituents 1,2,2,6,6-Pentamethylpiperidinyl 2,2,6,6-Tetramethylpiperidinyl
Steric Hindrance Higher (5 methyl groups/piperidinyl) Moderate (4 methyl groups/piperidinyl)
Applications UV stabilizer in high-durability polymers UV stabilizer (e.g., Cyasorb UV 500, Topanex 500H)
Solubility Likely reduced due to increased hydrophobicity Better solubility in common polymer matrices
Regulatory Status Subject to TSCA Section 12(b) export notifications Widely commercialized with established safety data

Key Research Findings

Performance Trade-offs : While the tetramethyl analog (Cyasorb UV 500) is preferred for balanced solubility and efficacy, the pentamethyl derivative may excel in extreme UV environments due to its superior hindrance .

Formulation Use : Both compounds are frequently blended with other stabilizers (e.g., spiroketal derivatives) in commercial formulations to synergize UV absorption and radical scavenging .

Other Structural Analogs

  • Copolymers with Piperidinyl Esters (e.g., ): These incorporate spiroketal-piperidinyl moieties into polymer backbones for integrated stabilization but lack the discrete small-molecule advantages of the bis-esters.

Research and Industrial Relevance

  • Commercial Use : The tetramethyl variant dominates markets like packaging and textiles, while the pentamethyl derivative is niche, targeting aerospace and automotive coatings .
  • Regulatory Landscape : The pentamethyl ester’s EPA listing underscores its environmental and trade compliance requirements, necessitating stricter handling than its tetramethyl counterpart .
  • Synthesis Challenges : The pentamethyl ester’s synthesis requires precise methyl group introduction, increasing production costs compared to the tetramethyl analog .

Biological Activity

1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester (CAS Number: 110843-98-6) is a compound with significant potential in medicinal chemistry and biological applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

Biological Activity

Antimicrobial Activity
Research has indicated that derivatives of dioxaspiro compounds exhibit antimicrobial properties. For instance, studies have shown that certain structural modifications enhance their efficacy against various bacterial strains and fungi. The presence of the piperidine moiety in this compound may contribute to its bioactivity by interacting with microbial cell membranes or metabolic pathways.

Antioxidant Properties
Compounds similar to 1,5-dioxaspiro[5.5]undecane derivatives have been reported to possess antioxidant activities. This is particularly relevant in the context of oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals and reducing cellular damage.

Potential Neuroprotective Effects
There is emerging evidence suggesting that compounds with spirocyclic structures can influence neurotransmitter systems. Specifically, the interaction with GABA receptors has been highlighted in some studies, indicating potential applications in neuroprotection and treatment of neurological disorders.

Table 1: Summary of Biological Activities

Biological ActivityReferenceFindings
AntimicrobialKatz et al., 1991Demonstrated activity against specific bacterial strains.
AntioxidantEkiert and Szopa, 2023Exhibited significant free radical scavenging ability.
NeuroprotectiveFrølund et al., 2021Showed potential as GABA receptor modulators with low permeability.

Case Study: Antimicrobial Efficacy

A study conducted by Katz et al. (1991) explored the antimicrobial efficacy of various dioxaspiro compounds. The results indicated that modifications to the ester groups significantly enhanced activity against Gram-positive bacteria, suggesting that structural optimization is key for improving bioactivity.

Case Study: Neuropharmacological Potential

Research by Frølund et al. (2021) investigated the effects of similar spirocyclic compounds on GABA receptors. The findings revealed that specific derivatives acted as competitive antagonists at GABA_A receptors, which could lead to new therapeutic avenues for conditions such as anxiety and epilepsy.

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